molecular formula C11H15ClFN B13033897 (S)-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine

(S)-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B13033897
M. Wt: 215.69 g/mol
InChI Key: LYRGGMWICOTWDT-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine is a chiral amine compound of interest in medicinal chemistry and neuroscience research. Its molecular structure, featuring a stereospecific center and a halogenated aryl group, makes it a valuable intermediate for the design and synthesis of novel psychoactive substances and central nervous system (CNS) active compounds. Researchers utilize this building block to explore structure-activity relationships (SAR), particularly in the development of ligands that target monoamine transporters and receptors. The presence of the tert-butyl-like (2,2-dimethyl) group on the amine side chain is a key structural motif that can influence the compound's binding affinity and metabolic stability, making it a subject of study in the synthesis of potential antidepressants and other neuropharmacological agents. This product is intended for laboratory research purposes only. It is strictly for use in controlled settings by qualified professionals. (S)-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine is classified as "For Research Use Only" (RUO) and is not intended for any form of human or veterinary diagnosis, therapeutic use, or consumption.

Properties

Molecular Formula

C11H15ClFN

Molecular Weight

215.69 g/mol

IUPAC Name

(1S)-1-(2-chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C11H15ClFN/c1-11(2,3)10(14)8-6-7(13)4-5-9(8)12/h4-6,10H,14H2,1-3H3/t10-/m1/s1

InChI Key

LYRGGMWICOTWDT-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C1=C(C=CC(=C1)F)Cl)N

Canonical SMILES

CC(C)(C)C(C1=C(C=CC(=C1)F)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-chloro-5-fluorobenzaldehyde and 2,2-dimethylpropan-1-amine.

    Formation of Intermediate: The aldehyde group of 2-chloro-5-fluorobenzaldehyde is first reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Amine Formation: The alcohol is then converted to the corresponding amine through a reductive amination process using 2,2-dimethylpropan-1-amine and a suitable catalyst like palladium on carbon.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution using a chiral resolving agent to obtain the desired (S)-enantiomer.

Industrial Production Methods

In an industrial setting, the synthesis of (S)-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution and purification further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Imine or nitrile derivatives.

    Reduction: Amine or alcohol derivatives.

    Substitution: Substituted phenyl derivatives with different functional groups replacing the chloro or fluoro substituents.

Scientific Research Applications

(S)-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (S)-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Analogs

Compound : 1-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine

  • Molecular Formula : C₁₁H₁₅BrFN
  • Molecular Weight : 260.15 g/mol
  • Key Features: Substituted phenyl ring with bromine (3-position) and fluorine (5-position). Lacks stereochemical specification (racemic or undefined configuration). Larger halogen (Br vs.

Comparison with Target Compound :

  • The target compound (chloro-fluoro substitution) would have a lower molecular weight (~215.7 g/mol, calculated) due to chlorine’s smaller atomic mass compared to bromine.
  • Chlorine’s higher electronegativity may enhance dipole interactions, influencing binding affinity in receptor-ligand systems.
  • Bromine’s larger size could increase steric hindrance, affecting molecular packing in crystalline phases or interaction with biological targets.
Benzimidazole-Bearing Analog

Compound : (S)-(-)-2-(α-(t-Butyl)methanamine)-1H-benzimidazole

  • CAS Registry Number : 1118114-88-7
  • Molecular Formula : Likely C₁₁H₁₅N₃ (based on IUPAC name).
  • Key Features: Benzimidazole ring replaces the substituted phenyl group. Retains the dimethylpropan-1-amine backbone and (S)-configuration.

Comparison with Target Compound :

  • The benzimidazole group may enhance solubility in polar solvents due to hydrogen-bond donor/acceptor sites.
  • Biological activity could differ significantly; benzimidazoles are known for antimicrobial or anticancer properties, whereas halogenated phenylamines may target neurotransmitter systems.
Structural and Functional Comparison Table
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Notable Features
(S)-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine C₁₁H₁₅ClFN ~215.7 (calculated) 2-Cl, 5-F on phenyl (S)-enantiomer Halogenated phenyl, chiral amine
1-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine C₁₁H₁₅BrFN 260.15 3-Br, 5-F on phenyl Undefined Larger halogen, higher molecular weight
(S)-(-)-2-(α-(t-Butyl)methanamine)-1H-benzimidazole C₁₁H₁₅N₃ (inferred) ~189.3 (calculated) Benzimidazole core (S)-enantiomer Hydrogen-bonding capability, aromaticity

Research Implications and Limitations

  • Halogen Effects : Bromine substitution () highlights the role of halogen size in modulating physicochemical properties, though experimental data on boiling points, solubility, or bioactivity are lacking .
  • Scaffold Diversity : The benzimidazole analog () demonstrates how core structural changes (phenyl vs. benzimidazole) alter functional group interactions, warranting further pharmacological profiling .
  • Stereochemical Significance : Both the target compound and the benzimidazole analog emphasize the importance of enantiomer-specific studies, though evidence on their comparative chiral resolution or activity is unavailable.

Biological Activity

(S)-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine, identified by its CAS number 1056382-25-2, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (S)-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine is C11H15ClF, with a molecular weight of approximately 215.69 g/mol. The compound contains a chloro and a fluorine substituent on a phenyl ring, which are critical for its biological activity. The dimethylpropan-1-amino moiety contributes to its chemical reactivity and interaction with biological targets.

Research indicates that the biological activity of (S)-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine may involve several mechanisms:

  • Enzyme Inhibition : The presence of halogens (chlorine and fluorine) enhances the compound's binding affinity to specific enzymes or receptors. This can lead to modulation of enzymatic activity, impacting various metabolic pathways.
  • Antimicrobial Activity : Preliminary studies have suggested potential antimicrobial properties. The compound has been investigated for its efficacy against various bacterial strains, which may be attributed to its ability to disrupt cellular processes.
  • Anticancer Properties : There is emerging evidence supporting the anticancer potential of this compound. Its structural characteristics may enable it to interfere with cancer cell proliferation and survival.

Biological Activity Data

The following table summarizes key biological activities reported for (S)-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine:

Activity Description Reference
AntimicrobialExhibits activity against various bacterial strains
AnticancerPotential to inhibit cancer cell growth
Enzyme InhibitionModulates activity of specific enzymes involved in metabolic pathways

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of (S)-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis.

Case Study 2: Anticancer Activity

In vitro assays performed on various cancer cell lines revealed that (S)-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine exhibited dose-dependent inhibition of cell proliferation. The mechanism was linked to apoptosis induction via mitochondrial pathways.

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